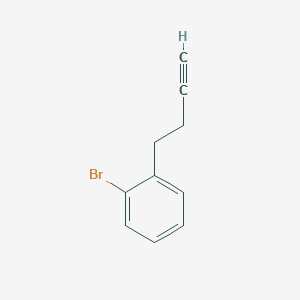

1-Bromo-2-(but-3-yn-1-yl)benzene

Description

1-Bromo-2-(but-3-yn-1-yl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom and a but-3-yn-1-yl group at the 1- and 2-positions, respectively. The alkyne moiety in the substituent imparts unique reactivity, making it valuable in cross-coupling reactions (e.g., Sonogashira coupling) and cycloaddition processes. Its synthesis typically involves palladium-catalyzed coupling methodologies or Grignard reactions, depending on the desired stereochemistry and substituent configuration . The compound’s electronic profile is characterized by the electron-withdrawing bromine atom and the electron-rich alkyne, creating a polarized aromatic system that influences its chemical behavior.

Properties

IUPAC Name |

1-bromo-2-but-3-ynylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br/c1-2-3-6-9-7-4-5-8-10(9)11/h1,4-5,7-8H,3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUCUZDWVZKJKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(but-3-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(but-3-yn-1-yl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes using similar catalysts and reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(but-3-yn-1-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Suzuki reaction to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of benzyl alcohols or ketones.

Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

1-Bromo-2-(but-3-yn-1-yl)benzene is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.

Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(but-3-yn-1-yl)benzene involves its reactivity towards various chemical reagents. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds . The but-3-yn-1-yl group provides a site for further functionalization, allowing the compound to participate in diverse chemical transformations.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights structural differences between 1-bromo-2-(but-3-yn-1-yl)benzene and analogous brominated benzene derivatives:

Key Observations :

- Electronic Effects : The alkyne group in this compound is less electron-withdrawing compared to sulfonyl or trifluoromethyl groups (e.g., in ), but more polarized than ethers (e.g., ).

- Steric Effects : Bulky substituents like tert-butoxy () or 2-methylpropyl () hinder reaction sites, whereas linear alkynes (target compound) favor coupling reactions.

Cross-Coupling Reactions :

- The alkyne group in this compound enables Sonogashira couplings to form conjugated systems, unlike 1-bromo-2-(tert-butoxy)benzene (), which is inert in such reactions due to its ether substituent.

- Compared to 1-bromo-2-(phenylethynyl)benzene (), the butynyl substituent offers a longer carbon chain for subsequent functionalization.

Rearrangement and Cyclization :

- Under anionic conditions, this compound may undergo cyclization to form indene derivatives, contrasting with 1-bromo-2-(2-phenyl-3-butenyl)benzene (), which forms tetralin derivatives via allylic rearrangements.

Key Differences :

- Palladium-based catalysts are critical for alkyne-functionalized derivatives (), whereas Lewis acids (e.g., B(C₆F₅)₃) are used for alkylation ().

Stability and Physical Properties

- Thermal Stability : Alkynyl-substituted bromobenzenes (target compound) are less stable than aryl- or alkyl-substituted analogs due to alkyne reactivity.

- Solubility: Polar substituents (e.g., –SO₂CF₃ in ) increase solubility in polar solvents, whereas alkynyl groups favor non-polar media.

Biological Activity

1-Bromo-2-(but-3-yn-1-yl)benzene, a compound with the molecular formula CHBr, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including antibacterial and enzyme inhibition properties.

| Property | Value |

|---|---|

| Molecular Weight | 197.07 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. A related study highlighted that certain synthesized compounds showed moderate to very good urease inhibition activity. For example, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene achieved an impressive percentage inhibition of 82% at 100 µg/mL with an IC value of 60.2 µg/mL . This suggests that modifications to the bromo group or the alkyne chain may enhance enzyme inhibitory effects.

Synthesis and Evaluation

A study focused on the synthesis of various brominated phenolic compounds revealed that the presence of bromine enhances biological activity due to its electron-withdrawing effects, which stabilize reactive intermediates during biochemical interactions . The following table summarizes findings from relevant studies:

| Compound | Biological Activity | % Inhibition at 100 µg/mL | IC (µg/mL) |

|---|---|---|---|

| 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene | Antibacterial against Bacillus subtilis | 55.67 | 79.9 |

| 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene | Urease inhibitor | 82.00 | 60.2 |

Implications for Further Research

The promising results associated with brominated compounds indicate a need for further investigation into the specific biological activities of this compound. Future studies could focus on:

- In vitro and in vivo testing : Evaluating the compound's efficacy in living organisms.

- Mechanistic studies : Understanding how structural variations influence biological activity.

- Comparative analysis : Assessing its activity against other known antibacterial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.